molecular formula C20H21BrO7 B14943611 (2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B14943611
M. Wt: 453.3 g/mol
InChI Key: XSOKVZSNRIPFHE-UHFFFAOYSA-N
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Description

The compound (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic molecule that features both brominated and methoxylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The methoxy groups and bromine atom contribute to its bioactivity .

Medicine

Medicinally, this compound and its derivatives are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the trimethoxyphenyl group is particularly significant in these activities .

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE involves interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the oxirane ring in (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE makes it unique. These functional groups contribute to its distinct reactivity and potential bioactivity .

Properties

Molecular Formula

C20H21BrO7

Molecular Weight

453.3 g/mol

IUPAC Name

(2-bromo-3,4,5-trimethoxyphenyl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C20H21BrO7/c1-23-12-7-6-10(8-13(12)24-2)17-20(28-17)16(22)11-9-14(25-3)18(26-4)19(27-5)15(11)21/h6-9,17,20H,1-5H3

InChI Key

XSOKVZSNRIPFHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C(=C3Br)OC)OC)OC)OC

Origin of Product

United States

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